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Compound of Interest

2,4,6-
Compound Name:
Trimethylbenzenesulfonamide

Cat. No.: B1594488

Introduction: The Significance of Sterically
Hindered Sulfonamides

Sulfonamides are a cornerstone class of compounds in medicinal chemistry and organic
synthesis, renowned for their wide spectrum of biological activities, including antimicrobial,
antiviral, and anticancer properties.[1] Within this broad family, 2,4,6-
trimethylbenzenesulfonamide holds a unique position. Its structure is characterized by a
sulfonamide functional group (-SO2NH2) attached to a mesitylene (2,4,6-trimethylphenyl)
moiety.[2] The three methyl groups, particularly those at the ortho (2 and 6) positions, create
significant steric hindrance around the sulfonamide group.[2] This steric environment is not a
trivial feature; it profoundly influences the molecule's conformation, reactivity, and utility, making
it a valuable building block for creating complex molecular architectures in drug discovery and
materials science.[2] This guide will explore the core properties of this compound, providing the
foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical
Properties

The fundamental identity of a chemical compound is defined by its structure and physical
characteristics. 2,4,6-Trimethylbenzenesulfonamide is a colorless to light yellow crystalline
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powder.[2] Its core structure consists of a central benzene ring substituted with three methyl
groups and a sulfonamide group.

Caption: Molecular structure of 2,4,6-trimethylbenzenesulfonamide.

Core Physical Data

Quantitative physical data are critical for experimental design, including solvent selection for
reactions, purification, and formulation. The key properties of 2,4,6-
trimethylbenzenesulfonamide are summarized below.

Property Value Source
2,4,6-

IUPAC Name ) ] [3]
trimethylbenzenesulfonamide

CAS Number 4543-58-2 [3]

Molecular Formula CoH13NO2S [2][3]

Molecular Weight 199.27 g/mol [3]

Monoisotopic Mass 199.0667 Da [3]

Colorless to light yellow
Appearance _ [2]
crystalline powder

Melting Point 82-86 °C [2]
B Soluble in water, ethanol, and
Solubility [2]
ether
Topological Polar Surface Area  68.5 A2 [3]

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a
compound. The unique structural features of 2,4,6-trimethylbenzenesulfonamide give rise to
a characteristic spectral fingerprint.

Infrared (IR) Spectroscopy
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IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of 2,4,6-
trimethylbenzenesulfonamide is dominated by vibrations from the sulfonamide group.[2]

e N-H Stretching: The two N-H bonds of the primary sulfonamide result in two distinct
stretching bands. The asymmetric stretch typically appears at a higher frequency (3390—
3323 cm™?) than the symmetric stretch (3279-3229 cm~1).[2] The presence of two peaks in
this region is a strong indicator of an unsubstituted sulfonamide.

e S=0 Stretching: The sulfonyl group also produces strong, characteristic asymmetric and
symmetric stretching bands. These are typically observed in the regions of 1388-1300 cm~1
(asymmetric) and 1180-1169 cm~* (symmetric).[4]

e Aromatic C-H and C=C Stretching: Standard peaks for the aromatic ring and methyl C-H
bonds will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e 1H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's
symmetry.

o Aromatic Protons: The two protons on the benzene ring are chemically equivalent and
should appear as a singlet. A reported spectrum shows this peak at 7.03 ppm (s, 2H).[5]

o Methyl Protons: The three methyl groups (at positions 2, 4, and 6) are also equivalent and
should integrate to nine protons, appearing as a single sharp singlet. A reported value is
2.71 ppm (s, 9H).[5]

o Amine Protons: The two protons on the nitrogen atom are exchangeable and may appear
as a broad singlet. A reported spectrum indicates a singlet at 3.69 ppm (s, 2H), although
the chemical shift and sharpness of this peak can vary significantly with solvent,
concentration, and temperature.[5]

e 13C NMR: The carbon NMR spectrum will reflect the molecule's symmetry.
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o Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. Reported
chemical shifts are 145.57, 139.92, 139.47, and 132.36 ppm.[5]

o Methyl Carbons: Two signals are expected for the three methyl groups (the ortho and para
methyls may be distinct). Reported values are 22.88 and 21.19 ppm.[5]

Chemical Properties: Synthesis and Reactivity

Understanding the synthesis and reactivity of 2,4,6-trimethylbenzenesulfonamide is key to
leveraging it as a synthetic intermediate.

Synthesis Pathways

The compound can be synthesized via several routes, typically starting from mesitylene or a
related derivative. A common and industrially relevant approach involves the sulfonation of
mesitylene followed by amination.

Chlorosulfonic Acid
(CISOsH)

Mesitylene
(1,3,5-Trimethylbenzene)

Sulfongtion

2,4,6-Trimethylbenzenesulfonyl
Chloride

Ammonia (NHs)
or Ammonium Hydroxide

Amination

2,4,6-Trimethylbenzenesulfonamide

Click to download full resolution via product page
Caption: General workflow for the synthesis of 2,4,6-trimethylbenzenesulfonamide.

An alternative synthesis involves the reaction of 2,4,6-trimethylphenol with sulfamic acid.[2]
Other methods include reacting the phenol with sulfuric acid or employing different sulfonyl
chlorides in the presence of a base like triethylamine under anhydrous conditions.[2]
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Key Chemical Reactions

The reactivity is governed by the sulfonamide group and the activated aromatic ring, tempered
by steric hindrance.

Substitution Reactions: The sulfonamide group's nitrogen can act as a nucleophile, but its
reactivity is sterically hindered. More commonly, the sulfonamide can be derivatized. For
example, condensation reactions with aldehydes can form 2,4,6-trimethylbenzenesulfonyl
hydrazones, a class of compounds investigated for antibacterial activity.[6][7]

Reduction: The sulfonamide group can be reduced to the corresponding primary or
secondary amines using strong reducing agents like lithium aluminum hydride (LiAIH4).[2]

Oxidation: The methyl groups on the aromatic ring are susceptible to oxidation to form
carboxylic acids using potent oxidizing agents such as potassium permanganate (KMnOa)
under harsh acidic conditions.[2]

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient (API) itself, 2,4,6-
trimethylbenzenesulfonamide and its immediate precursor, 2,4,6-trimethylbenzenesulfonyl
chloride, are valuable reagents.

Synthetic Intermediate: The compound serves as a crucial building block in organic
synthesis.[2] The sterically bulky 2,4,6-trimethylbenzenesulfonyl group can be used as a
protecting group for amines. Its derivatives have been explored for potential anticancer and
antimicrobial properties.[2][6]

Enzyme Inhibition Studies: The sulfonamide moiety is a well-known pharmacophore that can
interact with the active sites of various enzymes, such as carbonic anhydrase.[1][2] The
unique steric and electronic properties of the mesityl group can be exploited to design
selective inhibitors.

Ligands in Coordination Chemistry: Derivatives like benzenesulfonyl hydrazones can act as
ligands in the synthesis of bioactive metal complexes, opening avenues for developing novel
metallodrugs.[6][8]
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Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Herein is a
standard protocol for the purification of the title compound.

Protocol: Purification by Recrystallization

Causality: Recrystallization is the most effective method for purifying solid organic compounds
like 2,4,6-trimethylbenzenesulfonamide.[2] The principle relies on the difference in solubility
of the compound in a hot versus a cold solvent. Impurities with different solubility profiles will
either remain in the cold solvent or be filtered out from the hot solution. The choice of solvent is
critical; an ideal solvent dissolves the compound well when hot but poorly when cold. A mixed-
solvent system (e.g., ethanol/water) is often effective.

Step-by-Step Methodology:

e Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of
a potential solvent (e.g., ethanol). If it dissolves immediately at room temperature, the
solvent is unsuitable. If it is insoluble, heat the test tube. If it dissolves when hot, it may be a
good solvent. Cool the tube to see if crystals form.

o Dissolution: Place the crude 2,4,6-trimethylbenzenesulfonamide (e.g., 1.0 g) into an
Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., ethanol) required to fully
dissolve the solid. This ensures the solution is saturated.

o Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to
remove them. This must be done quickly to prevent premature crystallization.

o Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.
Slow cooling promotes the formation of larger, purer crystals. Once at room temperature,
place the flask in an ice bath to maximize crystal yield.

« |solation: Collect the purified crystals by vacuum filtration using a Bichner funnel.

e Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to
remove any residual soluble impurities.
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» Drying: Dry the crystals thoroughly, either air-drying or in a vacuum oven at a temperature
well below the compound's melting point.

Self-Validation: The purity of the recrystallized product should be confirmed by measuring its
melting point. A sharp melting point range close to the literature value (82-86 °C) indicates high
purity. Further validation can be obtained via spectroscopic methods (NMR, IR).[2]

Conclusion

2,4,6-Trimethylbenzenesulfonamide is more than a simple organic compound; it is a versatile
tool for chemical innovation. Its defining feature—the sterically encumbered sulfonamide group
—dictates its reactivity and establishes its role as a valuable intermediate in the synthesis of
complex molecules. For professionals in drug development and chemical research, a thorough
understanding of its physical, spectroscopic, and chemical properties is essential for
harnessing its full potential in creating next-generation therapeutics and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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trimethylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594488#physical-and-chemical-properties-of-2-4-6-
trimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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